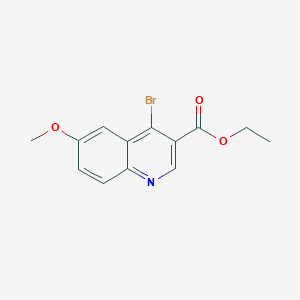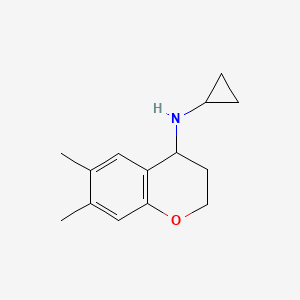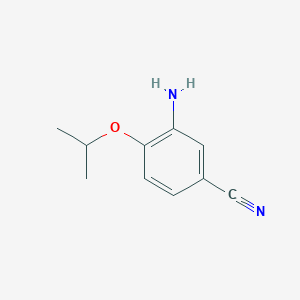
3-(Pyridin-3-ylmethoxy)benzene-1-carboximidamide trihydrochloride
Overview
Description
“3-(Pyridin-3-ylmethoxy)benzene-1-carboximidamide trihydrochloride” is a chemical compound with the CAS Number: 1221726-33-5 . It has a molecular weight of 336.65 and is typically available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C13H13N3O.3ClH/c14-13(15)11-4-1-5-12(7-11)17-9-10-3-2-6-16-8-10;;;/h1-8H,9H2,(H3,14,15);3*1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds. Physical And Chemical Properties Analysis
This compound has a molecular weight of 336.65 . It is typically stored at room temperature and is available in powder form . More specific physical and chemical properties such as melting point, boiling point, and density were not available in the retrieved data.Scientific Research Applications
Aggregation-Enhanced Emission Properties
Compounds related to "3-(Pyridin-3-ylmethoxy)benzene-1-carboximidamide trihydrochloride" exhibit unique luminescent properties. For instance, pyridyl substituted benzamides have been studied for their aggregation-enhanced emission (AEE) and multi-stimuli-responsive properties. These compounds demonstrate significant luminescence in both DMF solution and solid state, forming nano-aggregates with enhanced emission in aqueous-DMF solutions. Their AEE behavior is influenced by solvent polarity, and they show notable mechanochromic properties, displaying a range of responses to mechanical stimuli (Srivastava et al., 2017).
Entangled Coordination Frameworks
Research has also focused on the construction of entangled coordination frameworks using similar compounds. For example, reactions involving bis(pyridin-ylmethoxy)benzene derivatives with zinc acetate salts and various multi-carboxylate acids have led to the formation of intricate entangled structures. These structures exhibit interesting photoluminescent properties and have potential applications in material science for their unique coordination patterns and responsive behaviors (Li et al., 2012).
Lanthanide-based Coordination Polymers
Furthermore, derivatives of "3-(Pyridin-3-ylmethoxy)benzene-1-carboximidamide trihydrochloride" have been utilized in the synthesis of lanthanide-based coordination polymers. These polymers are synthesized using aromatic carboxylic acids and exhibit remarkable photophysical properties. They form infinite one-dimensional coordination polymers with applications in light-emitting devices due to their efficient light-harvesting capabilities and potential for green luminescence efficiency (Sivakumar et al., 2011).
Porosity and Stability in Metal-Organic Frameworks
Studies have also shown that compounds structurally related to "3-(Pyridin-3-ylmethoxy)benzene-1-carboximidamide trihydrochloride" can enhance porosity and stability in metal-organic frameworks (MOFs). For instance, the introduction of a trigonal nanosized carboxylate ligand has demonstrated significant improvements in the stability and permanent porosity of MOFs, suggesting potential applications in gas storage and separation technologies (Sun et al., 2006).
Safety And Hazards
The compound is associated with the GHS07 pictogram . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
3-(pyridin-3-ylmethoxy)benzenecarboximidamide;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O.3ClH/c14-13(15)11-4-1-5-12(7-11)17-9-10-3-2-6-16-8-10;;;/h1-8H,9H2,(H3,14,15);3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCFFVMUNOSUST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CN=CC=C2)C(=N)N.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-3-ylmethoxy)benzene-1-carboximidamide trihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1532105.png)



![Methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate](/img/structure/B1532113.png)


